4-[(5-Chloro-2-methylphenyl)sulfonyl]morpholine
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Overview
Description
4-[(5-Chloro-2-methylphenyl)sulfonyl]morpholine is an organic compound characterized by a morpholine ring substituted with a sulfonyl group attached to a 5-chloro-2-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Chloro-2-methylphenyl)sulfonyl]morpholine typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylbenzenesulfonyl chloride and morpholine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures (30-50°C) to facilitate the nucleophilic substitution reaction.
Procedure: The 5-chloro-2-methylbenzenesulfonyl chloride is added dropwise to a solution of morpholine in the chosen solvent. The reaction mixture is then stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Chloro-2-methylphenyl)sulfonyl]morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products
Nucleophilic Substitution: Products include substituted morpholine derivatives.
Oxidation: Sulfone derivatives are the major products.
Reduction: Sulfide derivatives are formed.
Scientific Research Applications
4-[(5-Chloro-2-methylphenyl)sulfonyl]morpholine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(5-Chloro-2-methylphenyl)sulfonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The morpholine ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-Chloro-2-methoxyphenyl)sulfonyl]morpholine
- 4-[(5-Bromo-2-methylphenyl)sulfonyl]morpholine
- 4-[(5-Chloro-2-methylphenyl)sulfonyl]piperidine
Uniqueness
4-[(5-Chloro-2-methylphenyl)sulfonyl]morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methyl groups on the phenyl ring influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14ClNO3S |
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Molecular Weight |
275.75 g/mol |
IUPAC Name |
4-(5-chloro-2-methylphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C11H14ClNO3S/c1-9-2-3-10(12)8-11(9)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3 |
InChI Key |
HXWCHPYIJUNQGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCOCC2 |
Origin of Product |
United States |
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